Hydrogen Bond Donor Capacity Differentiates Bis(hydroxymethyl) from Dialkylaminomethyl/Carboxylic Acid Analogs
The target compound possesses three hydrogen bond donor (HBD) sites (two hydroxyl groups and one primary amine), whereas the prototypical GSK-3 inhibitor class exemplified by 1-(4-aminofurazan-3-yl)-5-dialkylaminomethyl-1H-[1,2,3]triazole-4-carboxylic acid derivatives present only two (amine and carboxylic acid) , . The additional HBD arises from the replacement of the dialkylaminomethyl and carboxy groups with two spatially separated hydroxymethyl moieties, which can engage in a distinct hydrogen-bonding network with solvent or biological targets without the charge repulsion penalty associated with the carboxylate at physiological pH. This property is particularly consequential for fragment-based drug design where ligand efficiency metrics incorporating HBD count are used for hit prioritization.
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 3 HBD |
| Comparator Or Baseline | 1-(4-Aminofurazan-3-yl)-5-dialkylaminomethyl-1H-[1,2,3]triazole-4-carboxylic acid derivatives: 2 HBD (amine + carboxylic acid) |
| Quantified Difference | +1 HBD relative to the carboxylic acid-containing GSK-3 inhibitor pharmacophore |
| Conditions | Computed from chemical structure (PubChem Cactvs 3.4.6.11 descriptors) |
Why This Matters
An additional hydrogen bond donor expands the potential for target engagement or modulate solubility and crystal packing, providing a rationally selectable parameter for procurement by medicinal chemists who require this specific donor profile.
- [1] Olesen, P. H., et al. Synthesis and in vitro characterization of 1-(4-aminofurazan-3-yl)-5-dialkylaminomethyl-1H-[1,2,3]triazole-4-carboxylic acid derivatives. A new class of selective GSK-3 inhibitors. J. Med. Chem. (2003), 46(15), 3333-3341. View Source
- [2] PubChem. Compound Summary for CID 3134441, [3-(4-Amino-furazan-3-yl)-5-hydroxymethyl-3H-[1,2,3]triazol-4-yl]-methanol. National Center for Biotechnology Information (2026). View Source
